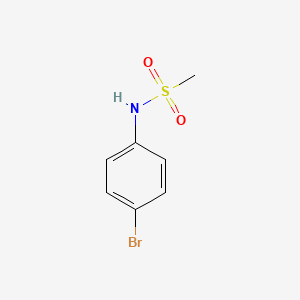

N-(4-Bromophenyl)methanesulfonamide

説明

Structure

3D Structure

特性

IUPAC Name |

N-(4-bromophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-12(10,11)9-7-4-2-6(8)3-5-7/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKOIRAFXKFYZHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351683 | |

| Record name | N-(4-Bromophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4284-50-8 | |

| Record name | N-(4-Bromophenyl)methanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4284-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Bromophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Bromophenyl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Reactions of N 4 Bromophenyl Methanesulfonamide

Advanced Synthetic Routes and Strategies

The synthesis of N-(4-Bromophenyl)methanesulfonamide and its derivatives can be achieved through various advanced routes, each offering distinct advantages in terms of yield, selectivity, and reaction conditions.

The most common method for synthesizing this compound is the sulfonylation of 4-bromoaniline (B143363) with methanesulfonyl chloride. cymitquimica.com This reaction typically involves the use of a base to neutralize the hydrochloric acid byproduct. Pyridine (B92270) is a commonly used base for this transformation. researchgate.net The reaction is generally carried out in a solvent like dichloromethane (B109758) (DCM) at temperatures ranging from 0°C to room temperature. researchgate.net

The general reaction is as follows:

Reactants: 4-bromoaniline and methanesulfonyl chloride. cymitquimica.com

Base: Pyridine or triethylamine (B128534) (Et3N) to scavenge the generated HCl. researchgate.net

Solvent: Dichloromethane (DCM). researchgate.net

Conditions: The reaction is often initiated at a reduced temperature (0 °C) and then allowed to proceed at room temperature. researchgate.net

A typical procedure involves dissolving 4-bromoaniline and a base in DCM, followed by the portion-wise addition of methanesulfonyl chloride. researchgate.net After the reaction is complete, it is quenched, and the product is isolated and purified, often by column chromatography. researchgate.net

| Reactant 1 | Reactant 2 | Base | Solvent | Key Conditions | Reference |

|---|---|---|---|---|---|

| 4-bromoaniline | Methanesulfonyl chloride | Pyridine | DCM | 0°C to room temperature | researchgate.net |

| 4-bromoaniline | Tosyl chloride | Pyridine | DCM | Stirred for 2 hours | researchgate.net |

Functional group interconversions are fundamental in organic synthesis, allowing for the transformation of one functional group into another. ub.edufiveable.mesolubilityofthings.com In the context of this compound synthesis, halogenation of a precursor like N-phenylmethanesulfonamide is a potential route. chemscene.comnih.govchemicalbook.com This involves introducing a bromine atom onto the phenyl ring.

Alternatively, functional group interconversion can be applied to precursors. For instance, a hydroxyl group on a precursor molecule can be converted to a halide, which is a good leaving group for subsequent reactions. vanderbilt.edu Sulfonate esters can also be converted to halides. vanderbilt.edu These transformations are crucial for building the necessary molecular framework before the final sulfonylation step.

While this compound itself is achiral, the principles of stereoselective synthesis become critical when preparing chiral derivatives. For instance, the synthesis of amino acid arylamides, which are structurally related to sulfonamides, can be achieved with high enantiomeric purity using methanesulfonyl chloride and N-methylimidazole. organic-chemistry.org This method avoids significant racemization, yielding products with high optical purity. organic-chemistry.org Such strategies are vital in medicinal chemistry, where the biological activity of a compound can be highly dependent on its stereochemistry.

Modern synthetic methods are increasingly focused on efficiency and sustainability. Microwave-assisted synthesis has emerged as a powerful tool, often leading to shorter reaction times, higher yields, and fewer byproducts compared to conventional heating methods. uns.ac.id This technique has been successfully applied to various organic reactions, including the synthesis of sulfonamide-based compounds and their precursors. researchgate.netnih.govpku.edu.cn

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers another green alternative. nih.gov While specific biocatalytic routes to this compound are not extensively documented, the broader field of sulfonamide biosynthesis reveals nature's strategies for forming the crucial S-N bond. nih.gov These natural pathways can inspire the development of novel and sustainable synthetic methods.

Mechanistic Organic Chemistry of this compound

Understanding the reaction mechanisms is key to controlling the synthesis and predicting the reactivity of this compound.

The formation of this compound via the reaction of 4-bromoaniline and methanesulfonyl chloride proceeds through a nucleophilic substitution pathway. The nitrogen atom of the 4-bromoaniline acts as a nucleophile, attacking the electrophilic sulfur atom of the methanesulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of the sulfonamide bond.

Oxidation and Reduction Mechanisms

The oxidation and reduction of this compound and its derivatives are fundamental transformations that can lead to a variety of functionalized products.

The reduction of related sulfonamide structures has been explored, particularly in the context of creating chiral molecules. For instance, the asymmetric reduction of N-[4-(2-bromoacetyl)phenyl]methanesulfonamide has been accomplished using biocatalysts. nih.gov Whole cells of Candida viswanathii MTCC 5158 have been employed to reduce the prochiral ketone to the corresponding chiral alcohol, (S)-N-[4-(2-bromo-1-hydroxy-ethyl)phenyl]methanesulfonamide, a key intermediate in the synthesis of (S)-sotalol. nih.gov This bioreduction achieved a high conversion rate of 96% within 12 hours. nih.gov In contrast, chemical reduction using sodium borohydride (B1222165) in methanol (B129727) yields the racemic alcohol. nih.gov

While specific studies on the direct oxidation of this compound are not extensively detailed in the reviewed literature, the sulfonamide moiety is generally stable to mild oxidizing agents. However, stronger oxidants could potentially target the aromatic ring or the methyl group of the methanesulfonyl moiety, though such reactions are not commonly employed as synthetic strategies for this class of compounds. The electrochemical behavior of similar compounds, such as N-benzyl-4-piperidone curcumin (B1669340) analogs bearing a para-bromophenyl group, has been studied, revealing a two-electron irreversible oxidation process. rsc.org This suggests that the bromophenyl moiety can be susceptible to electrochemical oxidation.

Coupling Reactions and Cross-Coupling Methodologies

The bromine atom on the phenyl ring of this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for creating biaryl structures by coupling the aryl bromide with a boronic acid or its ester. This compound can be readily arylated using this method. For example, the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids has been successfully demonstrated using a Pd(PPh₃)₄ catalyst. nih.gov This highlights the feasibility of such transformations on substrates containing the 4-bromophenyl moiety.

Heck Coupling: The Heck reaction allows for the formation of carbon-carbon bonds by coupling the aryl bromide with an alkene. This methodology has been applied to various aryl bromides, including those with structures analogous to this compound, to produce substituted olefins. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a key method for the formation of C-N bonds. It can be used to introduce various nitrogen-containing groups by coupling the aryl bromide with an amine. While direct examples with this compound as the starting material are not prevalent, the N-arylation of methanesulfonamide (B31651) with aryl bromides is a well-established and convenient method for synthesizing N-arylsulfonamides, avoiding the use of potentially genotoxic reagents. sigmaaldrich.com

Below is a table summarizing representative coupling reactions involving the 4-bromophenyl moiety, indicative of the reactivity of this compound.

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | Biaryl-substituted sulfonamide | nih.gov |

| Heck | Alkene | Pd(OAc)₂ / Ligand | Alkenyl-substituted sulfonamide | researchgate.net |

| Buchwald-Hartwig | Amine | Pd catalyst / Ligand | N-Aryl sulfonamide derivative | sigmaaldrich.com |

Radical Processes and Cyclization Reactions

A notable example of a radical cyclization is the tandem reaction of N-methacryloyl benzamides with CBr₄, promoted by cumene (B47948) auto-oxidation, to construct brominated isoquinolinediones. nih.gov This strategy involves the generation of a bromine radical, highlighting a potential reactive pathway for bromo-aromatic compounds. While not directly employing this compound, it demonstrates a plausible cyclization strategy for related structures.

Furthermore, copper(I) cyanide-mediated cascade cyclization of 4-(2-bromophenyl)-2-butenoates leads to the synthesis of substituted naphthalene (B1677914) amino esters. youtube.com This process involves intramolecular C-C bond formation and aromatization, showcasing how a bromophenyl group can be a key component in constructing polycyclic aromatic systems.

Derivatization Strategies and Analogue Synthesis

This compound is a versatile scaffold for the synthesis of a wide range of analogues through modifications at the sulfonamide moiety, functionalization of the aromatic ring, and the construction of heterocyclic conjugates.

Modification at the Sulfonamide Moiety

The sulfonamide group offers several avenues for modification. The nitrogen atom, after deprotonation, can act as a nucleophile, allowing for N-alkylation and N-arylation.

N-alkylation can be achieved by reacting the sulfonamide with an alkyl halide in the presence of a base. For instance, the synthesis of N-substituted 1,2,4-triazoles has been reported where similar sulfonamide-containing structures undergo N-alkylation. youtube.com

N-arylation of the sulfonamide nitrogen is a common strategy to introduce diverse aromatic and heteroaromatic groups. Palladium-catalyzed N-arylation of methanesulfonamide with aryl bromides and chlorides provides a high-yielding and convenient route to N-arylsulfonamides. sigmaaldrich.comopenpharmaceuticalsciencesjournal.com This method is particularly valuable as it circumvents the use of potentially genotoxic reagents like methanesulfonyl chloride with anilines. sigmaaldrich.com

The following table provides examples of modifications at the sulfonamide moiety.

| Modification Type | Reagents and Conditions | Product Class | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide, Base | N-Alkyl-N-(4-bromophenyl)methanesulfonamide | youtube.com |

| N-Arylation | Aryl halide, Pd catalyst, Ligand, Base | N,N-Diaryl/Aryl-heteroarylsulfonamide | sigmaaldrich.comopenpharmaceuticalsciencesjournal.com |

Aromatic Ring Functionalization and Substitution Effects

The 4-bromophenyl ring of this compound can be functionalized through various reactions, primarily leveraging the bromine atom for cross-coupling reactions as discussed in section 2.2.3. The electronic nature of the substituents on the aromatic ring significantly influences the reactivity of the molecule.

The methanesulfonamide group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. nih.gov Conversely, the bromine atom is also deactivating but is ortho-, para-directing. mdpi.com Therefore, any further electrophilic substitution on the this compound ring would be expected to be disfavored and, if it occurs, to direct incoming electrophiles to the positions ortho to the sulfonamide group.

The primary route for functionalization remains the substitution of the bromine atom via cross-coupling reactions. The introduction of different aryl or alkyl groups through Suzuki or other coupling reactions allows for the synthesis of a wide array of analogues with varying electronic and steric properties. For example, the synthesis of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives demonstrates how the bromophenylsulfonyl moiety can be incorporated into more complex structures, with the bromine atom offering a point for further diversification. mdpi.com

Synthesis of Heterocyclic Conjugates

This compound serves as a key starting material or intermediate in the synthesis of various heterocyclic compounds. The bromophenyl moiety can be a crucial part of the final heterocyclic structure or a reactive handle to attach the sulfonamide to a pre-existing heterocycle.

Pyrimidines: The compound is an important intermediate in the synthesis of macitentan, where 5-(4-bromophenyl)-4,6-dichloropyrimidine is a key precursor. researchgate.net This pyrimidine (B1678525) derivative can then be further functionalized. Additionally, this compound derivatives have been used in the synthesis of methanesulfonamide pyrimidine-substituted HMG-CoA reductase inhibitors. biosynth.com

Triazoles: The synthesis of 1,2,4-triazoles can be achieved through cyclization reactions of precursors derived from this compound. For example, 5-cyanomethyl-4-(4-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been synthesized from the corresponding thiosemicarbazide. Furthermore, multicomponent reactions can lead to the formation of 4-sulfonyl-1,2,3-triazoles, where a bromophenyl azide (B81097) could be a potential starting material. nih.gov

Other Heterocycles: The versatility of the this compound scaffold extends to the synthesis of other heterocycles. For instance, it has been incorporated into quinoline (B57606) structures, as seen in the synthesis of N-[4-(7-aminoquinolin-2-yl)phenyl]methanesulfonamide. nih.gov It has also been used in the preparation of oxadiazole derivatives. nih.govrsc.org

The following table lists some of the heterocyclic systems synthesized using this compound or its close analogues.

| Heterocycle | Synthetic Strategy | Example Compound | Reference |

|---|---|---|---|

| Pyrimidine | Cyclization followed by functionalization | N-[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide | rsc.org |

| Triazole | Cyclization of thiosemicarbazide | 5-cyanomethyl-4-(4-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Quinoline | Coupling with a quinoline precursor | N-[4-(7-Aminoquinolin-2-yl)phenyl]methanesulfonamide | nih.gov |

| Oxadiazole | Cyclization of acyl hydrazides | 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives | rsc.org |

Spectroscopic and Crystallographic Characterization in Advanced Chemical Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy of N-(4-Bromophenyl)methanesulfonamide reveals distinct signals corresponding to the different types of protons present in the molecule. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the electronic environment of each proton. libretexts.orgopenstax.org

In a typical ¹H NMR spectrum of this compound, the aromatic protons on the bromophenyl ring appear as a set of multiplets in the downfield region, generally between 7.0 and 7.5 ppm. This downfield shift is attributed to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the bromine atom and the sulfonamide group. Specifically, the protons ortho to the bromine atom and those ortho to the sulfonamide group will have slightly different chemical shifts, often resulting in a complex splitting pattern that can be resolved with high-field NMR instruments.

The proton of the sulfonamide (NH) group is often observed as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

The methyl (CH₃) protons of the methanesulfonyl group appear as a sharp singlet in the upfield region of the spectrum, typically around 3.0 ppm. This is because these protons are attached to a carbon that is bonded to the electron-withdrawing sulfonyl group.

A representative ¹H NMR data set for this compound is presented in the table below.

¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic CH | 7.22 (d, J = 8.8 Hz) | Doublet | 2H |

| Aromatic CH | 6.88 (d, J = 8.8 Hz) | Doublet | 2H |

| NH | 6.93 | Broad Singlet | 1H |

| CH₃ | 2.96 | Singlet | 3H |

Note: Data acquired in CDCl₃ at 400 MHz. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS). rsc.org

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. hw.ac.uklibretexts.org

The carbon atoms of the bromophenyl ring typically resonate in the range of 115-140 ppm. The carbon atom attached to the bromine (C-Br) is significantly influenced by the heavy atom effect and its chemical shift is found in this region. The carbon atom attached to the nitrogen of the sulfonamide group (C-N) is also located in this aromatic region.

The methyl carbon of the methanesulfonyl group appears at a much higher field (further upfield), generally around 40 ppm. The chemical shifts of the aromatic carbons are influenced by the substituents on the ring.

A summary of the ¹³C NMR chemical shifts for this compound is provided in the table below.

¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-N | 158.0 |

| Aromatic CH | 129.2 |

| Aromatic CH | 114.8 |

| Aromatic C-Br | 124.7 |

| CH₃ | 38.7 |

Note: Data acquired in CDCl₃ at 100 MHz. rsc.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. sdsu.edu For this compound, COSY spectra would show correlations between the adjacent aromatic protons on the bromophenyl ring, helping to assign their specific positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H correlations). libretexts.orgyoutube.com For instance, an HMQC or HSQC spectrum would show a cross-peak connecting the ¹H signal of the methyl protons to the ¹³C signal of the methyl carbon. Similarly, it would link the aromatic proton signals to their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). sdsu.edulibretexts.org This is particularly useful for connecting different parts of the molecule. For example, an HMBC spectrum could show a correlation between the NH proton and the carbons of the aromatic ring, as well as the methyl carbon of the methanesulfonyl group. It could also show correlations between the methyl protons and the carbon atom of the sulfonyl group.

The collective data from these 2D NMR experiments provides a comprehensive and unambiguous confirmation of the chemical structure of this compound.

Quantitative NMR (qNMR) is a highly accurate and precise method for determining the purity of a substance or monitoring the progress of a chemical reaction without the need for identical reference standards for the analytes. ox.ac.uknanalysis.com

For this compound, qNMR can be employed to assess its purity by comparing the integral of a specific proton signal (e.g., the sharp singlet of the methyl group) to the integral of a known amount of an internal standard. This allows for the calculation of the absolute amount of the compound in a sample.

Furthermore, qNMR is a valuable tool for in-situ reaction monitoring. magritek.com For example, during the synthesis of this compound, ¹H NMR spectra can be acquired at different time points. By monitoring the disappearance of signals corresponding to the starting materials and the appearance of signals for the product, the reaction kinetics and conversion can be determined in real-time. This provides valuable insights into the reaction mechanism and helps in optimizing reaction conditions.

Infrared (IR) and Raman Spectroscopy Investigations

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. youtube.com These techniques probe the vibrational modes of molecules, which are specific to the types of bonds and their arrangement.

The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its key functional groups.

N-H Stretch: A prominent absorption band is typically observed in the region of 3200-3400 cm⁻¹, which is characteristic of the N-H stretching vibration of the sulfonamide group. The position and shape of this band can be influenced by hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations usually appear as a group of weak to medium bands above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl group are observed just below 3000 cm⁻¹.

S=O Stretches: The sulfonyl group (SO₂) gives rise to two strong and characteristic absorption bands. The asymmetric stretching vibration is typically found in the range of 1300-1350 cm⁻¹, while the symmetric stretching vibration appears in the 1140-1180 cm⁻¹ region.

C=C Stretches: The aromatic ring C=C stretching vibrations result in several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration of the sulfonamide can be found in the 1100-1300 cm⁻¹ region.

C-Br Stretch: The C-Br stretching vibration typically appears in the fingerprint region of the spectrum, usually below 700 cm⁻¹.

Raman spectroscopy provides complementary information. While the S=O stretches are also strong in the Raman spectrum, the aromatic ring vibrations are often more intense and can provide additional structural details.

A summary of the key IR absorption bands for this compound is provided below.

Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3200-3400 |

| Aromatic C-H | Stretching | >3000 |

| Aliphatic C-H | Stretching | <3000 |

| S=O | Asymmetric Stretching | 1300-1350 |

| S=O | Symmetric Stretching | 1140-1180 |

Hydrogen Bonding Network Probing by IR

Infrared (IR) spectroscopy is a fundamental tool for investigating the intermolecular forces within this compound, particularly the hydrogen bonding network. In the solid state, molecules of this compound engage in intermolecular hydrogen bonds, primarily between the hydrogen atom of the sulfonamide group (N-H) and one of the electronegative oxygen atoms of the sulfonyl group (S=O) of an adjacent molecule. mdpi.com

This interaction can be clearly observed by comparing the IR spectrum of the solid material with that of a dilute solution in a non-polar solvent like carbon tetrachloride. irdg.org In the solid phase, the N-H stretching vibration appears as a broadened band at a lower frequency (a redshift) due to the hydrogen bond weakening the N-H bond. irdg.org In a dilute solution, where intermolecular interactions are minimized, this band becomes sharper and shifts to a higher wavenumber, representing the "free" N-H stretch. ucla.edu The oxygen atoms of the sulfonamide group are known to be effective hydrogen bond acceptors. mdpi.com The quantitative analysis of these spectral shifts provides valuable information on the strength and nature of the hydrogen-bonding interactions that dictate the compound's supramolecular assembly. rsc.org

Table 1: Typical IR Frequencies for N-H Stretching in Sulfonamides

| State | Interaction Type | Typical Frequency Range (cm⁻¹) | Peak Appearance |

|---|---|---|---|

| Solid | Intermolecular H-Bonding | 3200 - 3300 | Broad |

Conformational Analysis via Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, is instrumental in analyzing the conformational landscape of this compound. The molecule possesses rotational freedom primarily around the S-N and N-C bonds, allowing it to adopt various spatial conformations. While related sulfonamides have been shown to exist in multiple stable conformations, theoretical calculations can predict the most energetically favorable isomers. nih.govkaratekin.edu.tr

Experimental IR and Raman spectra exhibit a series of bands corresponding to the fundamental vibrational modes of the molecule. A complete assignment of these bands is achieved by correlating the experimental data with theoretical calculations, often performed using Density Functional Theory (DFT). nih.govnih.gov This correlative approach allows for the confident assignment of key vibrations, such as the symmetric and asymmetric SO₂ stretches, S-N stretching, and various bending and torsional modes of the phenyl ring and methyl group. nih.gov By comparing the calculated vibrational frequencies of different potential conformers with the measured spectrum, the dominant conformation in the solid state or in solution can be identified. irdg.org

Table 2: Selected Vibrational Mode Assignments for N-Aryl Sulfonamides

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3200 - 3400 | Stretching of the nitrogen-hydrogen bond. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching of carbon-hydrogen bonds on the phenyl ring. |

| C-H Stretch (Aliphatic) | 2900 - 3000 | Stretching of carbon-hydrogen bonds of the methyl group. |

| SO₂ Asymmetric Stretch | 1300 - 1350 | Asymmetrical stretching of the two sulfur-oxygen double bonds. |

| SO₂ Symmetric Stretch | 1150 - 1180 | Symmetrical stretching of the two sulfur-oxygen double bonds. |

| C-N Stretch | 1200 - 1300 | Stretching of the bond between the phenyl ring and the nitrogen atom. |

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Analysis

Mass spectrometry is an essential technique for confirming the molecular weight and probing the structural integrity of this compound through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an unambiguous determination of a compound's elemental formula by measuring its mass with extremely high accuracy, typically to four or five decimal places. researchgate.net For this compound (C₇H₈BrNO₂S), the theoretical exact mass can be calculated based on the most abundant isotopes. HRMS analysis yields a measured mass that corresponds to this theoretical value, usually within a margin of error of a few parts per million (ppm), thereby confirming the molecular formula and distinguishing it from any other compounds with the same nominal mass. researchgate.net

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₈BrNO₂S |

| Theoretical Exact Mass ([M(⁷⁹Br)]⁺) | 248.9486 |

| Theoretical Exact Mass ([M(⁸¹Br)]⁺) | 250.9466 |

Fragmentation Pattern Interpretation and Structural Elucidation

In mass spectrometry, the molecular ion of this compound undergoes controlled fragmentation upon electron impact, breaking at its weakest bonds to form characteristic daughter ions. The resulting fragmentation pattern serves as a molecular fingerprint.

A key diagnostic feature is the isotopic signature of the bromine atom, which results in two peaks of nearly equal intensity for every bromine-containing fragment: one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope, separated by two mass units. libretexts.org Common fragmentation pathways for sulfonamides include the cleavage of bonds adjacent to the sulfonyl group. libretexts.orgmiamioh.edu

Expected fragmentation patterns include:

Loss of a methyl radical (•CH₃): Cleavage of the CH₃-S bond results in a significant fragment at [M-15]⁺.

Cleavage of the S-N bond: This can lead to two primary fragments: the methanesulfonyl cation [CH₃SO₂]⁺ at m/z 79, and the 4-bromoanilino radical cation [BrC₆H₄NH]⁺• with its characteristic isotopic pattern at m/z 171 and 173.

Loss of sulfur dioxide (SO₂): A rearrangement can lead to the expulsion of a neutral SO₂ molecule, giving a fragment at [M-64]⁺.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (⁷⁹Br / ⁸¹Br) | Proposed Fragment | Formula |

|---|---|---|

| 249 / 251 | Molecular Ion [M]⁺• | [C₇H₈BrNO₂S]⁺• |

| 234 / 236 | [M - CH₃]⁺ | [C₆H₅BrNO₂S]⁺ |

| 171 / 173 | [M - CH₃SO₂]⁺• | [C₆H₆BrN]⁺• |

| 185 / 187 | [M - SO₂]⁺• | [C₇H₈BrN]⁺• |

hyphenated Techniques (e.g., LC-MS) for Purity and Mixture Analysis

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are invaluable for the analysis of this compound in complex matrices, such as during synthesis monitoring or for purity assessment. jfda-online.com LC-MS combines the powerful separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. nih.gov

In a typical LC-MS analysis, the sample is first injected into an LC system, often employing a reversed-phase column (like a C18 column). nih.gov The components of the mixture are separated based on their differential partitioning between the mobile and stationary phases. As each component elutes from the column, it is ionized (e.g., via electrospray ionization, ESI) and enters the mass spectrometer, which provides mass and structural information. nih.gov This allows for the confident identification of the target compound and the detection and potential identification of impurities, even at very low levels. jfda-online.com

X-ray Crystallography and Solid-State Characterization

Single-crystal X-ray crystallography provides the most definitive structural information for this compound, revealing its precise three-dimensional architecture in the crystalline solid state. nih.gov This technique determines the exact spatial coordinates of each atom in the crystal lattice, yielding precise data on bond lengths, bond angles, and torsional angles. researchgate.net

Table 5: Key Parameters Determined by Single-Crystal X-ray Crystallography

| Parameter | Information Provided |

|---|---|

| Crystal System & Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit of the crystal. |

| Atomic Coordinates (x, y, z) | Precise location of each atom within the unit cell. |

| Bond Lengths & Angles | Definitive geometric parameters of the molecule. |

| Torsion Angles | Describes the conformation and twist of molecular fragments. |

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid. This technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles within the this compound molecule. The process involves growing a suitable single crystal, mounting it on a diffractometer, and bombarding it with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to build an electron density map, from which the atomic positions are resolved.

A successful SC-XRD analysis would yield a crystallographic information file (CIF) containing key data points. For this compound, this would include:

Crystal System: The crystal system (e.g., monoclinic, orthorhombic, triclinic) to which the compound belongs.

Space Group: The specific symmetry group describing the arrangement of molecules within the unit cell.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Without an experimental study, a hypothetical data table remains unpopulated.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₈BrNO₂S |

| Formula Weight | 250.11 g/mol |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z (molecules/cell) | Data not available |

Crystal Packing Analysis and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is dictated by a variety of non-covalent intermolecular interactions. For this compound, the key interactions expected to govern its packing would be hydrogen bonds, and potentially halogen bonds and π-π stacking.

Hydrogen Bonds: The sulfonamide group contains a hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the sulfonyl oxygens, O=S=O). It is highly probable that strong N-H···O hydrogen bonds would be a dominant feature in the crystal structure, linking molecules into chains or more complex networks.

Halogen Bonds: The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with an electron-rich atom (like a sulfonyl oxygen) on a neighboring molecule. The existence and geometry (C-Br···O distance and angle) of such bonds would be revealed by a packing analysis.

A detailed analysis would quantify these interactions, as shown in a hypothetical table below.

Table 2: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor (D) - H / Atom | Acceptor (A) | D···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|---|

| Hydrogen Bond | N-H | O=S | Data not available | Data not available |

| Halogen Bond | C-Br | O=S | Data not available | Data not available |

Polymorphism and Solid-State Forms

Polymorphism is the ability of a solid material to exist in more than one crystal structure. scbt.com Different polymorphs of a compound have the same chemical composition but differ in their solid-state properties, such as melting point, solubility, and stability. scbt.com Many sulfonamide-containing compounds are known to exhibit polymorphism.

An investigation into the polymorphism of this compound would involve attempting to crystallize the compound under various conditions (e.g., different solvents, temperatures, and cooling rates). The resulting solids would be analyzed using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and spectroscopy to identify and characterize any distinct polymorphic forms. As no such study has been published, it is unknown if this compound exhibits polymorphism.

Supramolecular Architecture and Self-Assembly

Supramolecular architecture refers to the large-scale, ordered structures that result from the spontaneous self-assembly of molecules through intermolecular interactions. The specific hydrogen and halogen bonding patterns within this compound would dictate its self-assembly into higher-order motifs.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (DFT, HF)

Quantum chemical methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF), are fundamental to understanding the behavior of N-(4-Bromophenyl)methanesulfonamide. DFT, in particular, has become a standard tool for studying sulfonamides due to its balance of accuracy and computational cost.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing the kinetic stability of a molecule.

For similar sulfonamide-containing compounds, HOMO-LUMO analysis has been performed using DFT. For instance, in a study of 5-aryl thiophenes with sulphonylacetamide groups, the HOMO-LUMO energy gap was found to be a significant indicator of stability. A larger gap suggests higher stability and lower reactivity. It is anticipated that for this compound, the HOMO would be localized on the electron-rich bromophenyl ring, while the LUMO would be distributed across the sulfonamide group.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 5.5 |

Note: These values are hypothetical and based on typical ranges observed for similar aromatic sulfonamides. Actual values would require specific DFT calculations.

Theoretical calculations can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predicted spectra can be correlated with experimental findings to confirm the molecular structure. For related sulfonamides, DFT calculations have been shown to reproduce experimental IR and NMR spectra with good accuracy. For this compound, theoretical IR spectroscopy would be expected to predict characteristic peaks for the S=O stretching, N-H stretching, and vibrations associated with the bromophenyl group. Similarly, ¹H and ¹³C NMR chemical shifts can be calculated and compared to experimental data to aid in signal assignment.

Quantum chemical calculations can also be used to determine various thermochemical parameters, such as the enthalpy of formation, entropy, and Gibbs free energy. This information is vital for understanding the stability of the molecule and the energetics of reactions in which it might participate. While specific thermochemical data for this compound is not documented in the reviewed literature, these parameters can be reliably calculated using established computational protocols.

Molecular Dynamics and Simulation

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations can explore its dynamic behavior and conformational flexibility over time.

MD simulations can reveal the different spatial arrangements (conformations) that this compound can adopt and the energy barriers between them. The flexibility of the molecule, particularly the rotation around the S-N bond and the C-N bond, can be analyzed. This is important for understanding how the molecule might interact with biological targets, as its conformation can significantly influence its binding affinity. For similar flexible molecules, MD simulations have been used to identify the most populated and energetically favorable conformations in different environments.

Solvent Effects on Molecular Conformation and Reactivity

The conformation and reactivity of this compound are intrinsically linked to its environment, particularly the solvent in which it is placed. Theoretical studies on similar sulfonamides demonstrate that solvent effects play a critical role in dictating the molecule's three-dimensional shape and chemical behavior.

The structure of this compound features several rotatable bonds, primarily the N-C (phenyl) bond and the S-N bond. The orientation of the phenyl ring relative to the sulfonamide group can change, leading to different conformers. In the gas phase, intramolecular forces, such as weak hydrogen bonds or steric repulsion, govern the preferred conformation. mdpi.comresearchgate.net For instance, studies on related benzenesulfonamides show a preference for conformations where the amino group lies perpendicular to the aromatic plane in the absence of solvent. mdpi.com

However, the presence of a solvent can dramatically alter this preference. rsc.org Computational models, such as the Self-Consistent Reaction Field (SCRF) method, are used to approximate the influence of solvents. nih.gov In polar solvents like water, the molecule's dipole moment will interact strongly with the solvent's electric field. This can stabilize conformers that are more polar, even if they are less stable in the gas phase. rsc.orgnih.gov For this compound, polar solvents are expected to stabilize conformations where the sulfonamide group's polar S=O and N-H bonds are exposed and can participate in hydrogen bonding with solvent molecules. Conversely, in non-polar solvents, intramolecular interactions would likely dominate the conformational landscape. rsc.org

Solvent also impacts reactivity. For reactions involving this compound, the polarity of the solvent can affect reaction rates by stabilizing or destabilizing transition states and intermediates. For example, in reactions where a charged intermediate is formed, a polar solvent would lower the activation energy, thereby increasing the reaction rate. Theoretical studies on the hydrolysis of related sulfonamides confirm that the reaction mechanism and rate are highly dependent on the surrounding medium. acs.org

Drug Discovery and Computational Screening Approaches

Computational methods are indispensable in modern drug discovery for identifying and optimizing lead compounds. This compound, as a representative of the sulfonamide class, can be evaluated using a suite of in silico tools to predict its potential as a therapeutic agent.

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target. This method is crucial for understanding the potential mechanism of action and for structure-based drug design. Sulfonamide derivatives are well-known inhibitors of several enzymes, most notably carbonic anhydrases (CAs) and various kinases. mdpi.comnih.gov

While specific docking studies for this compound are not widely published, extensive research on analogous compounds provides a clear picture of its likely interactions. The sulfonamide moiety (-SO₂NH-) is a key zinc-binding group in many metalloenzymes like CAs. mdpi.comnih.govresearchgate.net The nitrogen atom of the sulfonamide typically coordinates with the zinc ion in the active site, while the sulfonyl oxygens form hydrogen bonds with nearby amino acid residues, such as threonine. nih.govnih.gov

The 4-bromophenyl group plays a significant role in defining binding specificity and affinity. This part of the molecule can engage in various non-covalent interactions, including:

Hydrophobic Interactions: The phenyl ring can fit into hydrophobic pockets within the active site, interacting with non-polar amino acid residues.

Pi-Pi Stacking: The aromatic ring can stack with the rings of aromatic amino acids like phenylalanine, tyrosine, or tryptophan.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or sulfur on the protein backbone or side chains.

Docking studies on similar sulfonamide inhibitors against targets like BRD4 (Bromodomain-containing protein 4) and α-carbonic anhydrase have shown that these interactions are critical for high-affinity binding. researchgate.nettandfonline.com The binding energy, often expressed in kcal/mol, quantifies the stability of the ligand-protein complex.

| Protein Target (Example) | Key Interacting Residues (Predicted) | Interaction Type | Predicted Binding Affinity (Range for Analogs) |

|---|---|---|---|

| Carbonic Anhydrase II | His94, His96, His119, Thr199, Thr200 | Zinc Coordination, H-Bonding | -6.0 to -8.5 kcal/mol |

| BRD4 | Asn140, Pro82, Leu92, Tyr97 | H-Bonding, Hydrophobic | -7.0 to -9.0 kcal/mol |

Structure-Activity Relationship (SAR) Derivation via Computational Methods

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.govufv.br These models are used to predict the activity of new compounds and to guide the design of more potent molecules.

For this compound, a QSAR study would involve analyzing how modifications to its structure affect a specific biological endpoint. Key structural features that can be computationally analyzed include:

Electronic Properties: The electron-withdrawing or -donating nature of substituents on the phenyl ring, quantified by parameters like the Hammett constant (σ). The bromine atom is an electron-withdrawing group, which influences the acidity of the sulfonamide N-H group and its ability to interact with targets. nih.gov

Hydrophobicity: The lipophilicity of the molecule, often represented by LogP. The bromo group increases the lipophilicity of the molecule.

Steric Parameters: The size and shape of the molecule. Modifications to either the phenyl or the methyl part of the structure would alter its steric profile, affecting how it fits into a protein's binding site.

QSAR studies on benzenesulfonamide (B165840) derivatives have shown that inhibitory activity against enzymes like carbonic anhydrase increases with a decrease in the pKa of the sulfonamide group, which is influenced by the electronic properties of the phenyl ring substituents. nih.govresearchgate.net Modern 3D-QSAR methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) create 3D contour maps that visualize where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, providing a more intuitive guide for drug design. tandfonline.com

Pharmacophore Modeling and Virtual Screening

A pharmacophore is a 3D arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. For this compound, a potential pharmacophore model would include features such as:

A hydrogen bond donor (the N-H group).

Two hydrogen bond acceptors (the sulfonyl oxygens).

An aromatic ring feature.

A hydrophobic feature (the bromophenyl moiety).

Once a pharmacophore model is developed, it can be used as a 3D query to rapidly search large databases of chemical compounds in a process called virtual screening. nih.gov This technique allows for the identification of structurally diverse molecules that match the pharmacophore and are therefore likely to be active at the same biological target. nih.gov This approach has been successfully used to discover novel sulfonamide-based inhibitors for various targets, including enzymes and receptors. mdpi.comresearchgate.net The hits from a virtual screen are then typically subjected to molecular docking and, if promising, experimental validation.

ADMET Prediction and Pharmacokinetic Profiling

Before a compound can become a drug, it must have acceptable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Computational models are widely used in the early stages of drug discovery to predict these properties, filtering out candidates that are likely to fail later in development due to poor pharmacokinetics or toxicity. nih.govjonuns.com

For this compound, key ADMET parameters can be predicted using various software tools.

Absorption: Predictions often focus on oral bioavailability, which is influenced by factors like solubility, lipophilicity (LogP), and permeability (e.g., Caco-2 cell permeability). The compound's moderate lipophilicity, due to the bromophenyl group, suggests it may have reasonable absorption.

Distribution: This includes prediction of blood-brain barrier (BBB) penetration and plasma protein binding. High plasma protein binding can limit the amount of free drug available to act on its target.

Metabolism: The primary metabolic enzymes are the Cytochrome P450 (CYP) family. In silico tools can predict whether a compound is a substrate or an inhibitor of major CYP isoforms (e.g., CYP3A4, CYP2D6), which is crucial for avoiding drug-drug interactions.

Excretion: This is related to how the body eliminates the compound.

Toxicity: Computational models can flag potential liabilities such as mutagenicity (Ames test prediction), cardiotoxicity (hERG inhibition), and hepatotoxicity.

| ADMET Property | Predicted Value/Classification | Implication |

|---|---|---|

| Lipophilicity (CLogP) | ~2.5 - 3.0 | Good balance for permeability and solubility. |

| Aqueous Solubility | Low to Moderate | May require formulation strategies. |

| Caco-2 Permeability | Predicted High | Good potential for oral absorption. |

| Blood-Brain Barrier (BBB) Penetration | Likely to cross BBB | Potential for CNS activity or side effects. |

| CYP2D6 Inhibition | Predicted Non-inhibitor | Low risk of specific drug-drug interactions. |

| hERG Inhibition | Low risk predicted | Lower potential for cardiotoxicity. |

| Ames Mutagenicity | Predicted Non-mutagenic | Low risk of being carcinogenic. |

Biological and Pharmacological Investigations of N 4 Bromophenyl Methanesulfonamide and Its Derivatives

Enzyme Inhibition Studies

The structural features of N-(4-bromophenyl)methanesulfonamide derivatives make them versatile candidates for enzyme inhibition. The sulfonamide group can act as a zinc-binding group in metalloenzymes or mimic the transition state of enzymatic reactions, while the bromophenyl moiety allows for various substitutions to enhance potency and selectivity.

Derivatives of this compound have been extensively investigated as anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, particularly the inducible isoform COX-2, are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins. Selective inhibition of COX-2 over the constitutive COX-1 isoform is a critical goal in the development of anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective NSAIDs.

Research has shown that incorporating the methanesulfonamide (B31651) moiety into various heterocyclic scaffolds, such as pyrazoline, can yield potent and selective COX-2 inhibitors. nih.gov For instance, a series of novel pyrazoline derivatives bearing a methanesulfonamide group demonstrated significant in vivo anti-inflammatory activity. nih.gov Certain derivatives were identified as having a potent anti-inflammatory effect, which was further supported by histopathological studies showing a good safety profile on the gastric mucosa. nih.gov The selectivity of these compounds for COX-2 is a key aspect of their therapeutic potential. For example, the well-known selective COX-2 inhibitor NS-398, which is N-(2-cyclohexyloxy-4-nitrophenyl)methanesulfonamide, has an IC50 ratio (COX-1/COX-2) of over 150, indicating high selectivity for COX-2. researchgate.net This selectivity is attributed to the ability of the sulfonamide group to fit into the larger, more accommodating active site of the COX-2 enzyme.

Table 1: COX Inhibition and Anti-inflammatory Activity of Selected Methanesulfonamide Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) | In Vivo Anti-inflammatory Activity (% Inhibition of Edema) |

|---|---|---|---|---|

| Derivative 4f (Pyrazoline) | 12.5 | 0.14 | 89.28 | 75% at 5h |

| Derivative 4h (Pyrazoline) | 14.2 | 0.21 | 67.61 | 72% at 5h |

| Derivative 6b (Pyridine) | 10.3 | 0.11 | 93.63 | 68% at 5h |

| Celecoxib (Reference) | 15.0 | 0.09 | 166.67 | 78% at 5h |

| NS-398 | >100 | ~0.1 | >150 | N/A |

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. The sulfonamide group is a classic zinc-binding function, making it a highly effective pharmacophore for CA inhibitors.

Derivatives of this compound have been explored as inhibitors of various human CA (hCA) isoforms. The key to their therapeutic utility lies in achieving isoform selectivity, particularly for disease-associated isoforms like hCA IX and XII (tumor-associated) over the widespread cytosolic isoforms hCA I and II. Research into benzenesulfonamides incorporating pyrazole (B372694) and pyridazine (B1198779) moieties has shown that it is possible to achieve significant isoform selectivity. google.com By modifying the substitution pattern on the aromatic or heterocyclic rings, researchers can tune the binding affinity for different isoforms. For example, some compounds have shown weak inhibition of hCA I and II while potently inhibiting the tumor-associated hCA IX, with inhibition constants (KI) in the low nanomolar range. This selectivity is crucial for developing anticancer agents with fewer side effects.

Table 2: Inhibitory Activity (KI, nM) of Selected Sulfonamide Derivatives against hCA Isoforms

| Compound | hCA I (KI, nM) | hCA II (KI, nM) | hCA IV (KI, nM) | hCA IX (KI, nM) |

|---|---|---|---|---|

| Derivative A | 8765 | 12.5 | 108 | 25.3 |

| Derivative B | 7540 | 28.9 | 89 | 16.4 |

| Derivative C | 9870 | 15.4 | 125 | 66.0 |

| Acetazolamide (Reference) | 250 | 12 | 70 | 25 |

Sulfonamides, or sulfa drugs, are a class of synthetic antimicrobial agents that act by inhibiting dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway. mdpi.com This enzyme catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate. By competitively inhibiting the binding of pABA, sulfonamides disrupt the production of folic acid, which is necessary for nucleotide synthesis and bacterial replication. mdpi.comnih.gov As humans obtain folate from their diet and lack the DHPS enzyme, these drugs are selectively toxic to bacteria.

Derivatives of this compound fall into this broad class of DHPS inhibitors. The structural similarity between the sulfonamide core and pABA is the basis for their mechanism of action. Studies on various sulfonamides have demonstrated their inhibitory effect on DHPS from different bacterial species, including Escherichia coli. google.com The inhibitory potency is often evaluated by determining the minimum inhibitory concentration (MIC) against various bacterial strains. Pterin-sulfonamide conjugates, for example, have been shown to be not only good inhibitors of DHPS but also to possess substantial antimicrobial activity. researchgate.net

Table 3: Antimicrobial Activity and DHPS Inhibition of Selected Sulfonamide Derivatives

| Compound/Class | Target Organism/Enzyme | Activity Metric | Value |

|---|---|---|---|

| Sulfadiazine | Dihydropteroate Synthetase | KI | 2.5 x 10-6 M |

| 4,4'-Diaminodiphenylsulfone (DDS) | Dihydropteroate Synthetase | I50 | 2 x 10-5 M |

| Pterin-sulfonamide conjugate | E. coli | MIC | Varies by derivative |

The endothelin system plays a critical role in vascular tone and has been implicated in various cardiovascular diseases. Endothelin-1 (ET-1) is a potent vasoconstrictor that acts through two receptor subtypes: ETA and ETB. Antagonism of these receptors, particularly the ETA receptor, is a therapeutic strategy for conditions like pulmonary arterial hypertension and systemic hypertension.

Biphenylsulfonamide derivatives have emerged as a significant class of endothelin receptor antagonists. researchgate.netgoogle.com While not all of them contain a bromine atom, the general structure often includes a sulfonamide linker between two aryl rings. These compounds have been shown to be potent and selective antagonists of the ETA receptor. For example, certain N-isoxazolyl biphenylsulfonamides have been developed with high affinity for the ETA receptor, and substitutions on the phenyl rings are crucial for optimizing this activity. google.com The development of orally active antagonists from this class demonstrates their potential for treating chronic cardiovascular conditions by blocking the pressor effects of ET-1. google.com

Table 4: Endothelin Receptor Antagonist Activity of Selected Sulfonamide Derivatives

| Compound | Receptor Target | Binding Affinity (Ki, nM) | Functional Activity |

|---|---|---|---|

| BMS-193884 (Oxazole derivative) | ETA | 0.4 | Potent Antagonist |

| Pyrimidine (B1678525) derivative 18 | ETA | 0.9 | Highly Selective Antagonist |

| BMS-187308 (Isoxazole derivative) | ETA | 0.2 | Orally Active Antagonist |

Sterile Alpha and Toll/Interleukin-1 Receptor Motif-Containing 1 (SARM1) is an enzyme that plays a central role in the process of programmed axonal degeneration. Its intrinsic NADase activity is a key driver of this degenerative pathway, making SARM1 a compelling therapeutic target for a range of neurodegenerative disorders, including peripheral neuropathies and central nervous system axonopathies. nih.govresearchgate.net Inhibition of SARM1 has been shown to protect axon structure and function in various disease models. nih.gov

While direct studies on this compound derivatives as SARM1 modulators are not prominently reported in the current literature, the search for small molecule inhibitors of SARM1 is an active area of research. researchgate.net The identified inhibitors often feature heterocyclic scaffolds, such as isothiazoles, which have been shown to be irreversible inhibitors of SARM1's NADase activity. nih.gov Given the versatility of the sulfonamide group in medicinal chemistry, it is conceivable that future drug discovery efforts could incorporate this moiety into novel SARM1 inhibitors to improve their pharmacokinetic or pharmacodynamic properties. The development of such compounds could offer a disease-modifying treatment approach for various neurodegenerative conditions characterized by axonal loss.

Kaposi's sarcoma-associated herpesvirus (KSHV) is an oncovirus linked to several malignancies. The virus encodes its own thymidylate synthase (kTS), an enzyme essential for DNA replication and a validated target for anticancer drugs. Inhibition of kTS can disrupt viral replication and proliferation of infected cells. The structural differences between kTS and human thymidylate synthase (hTS) offer an opportunity for the development of selective inhibitors.

Currently, there is limited direct evidence of this compound derivatives being specifically tested against kTS. However, the broader class of sulfonamides and related compounds have been investigated. For example, isoxazole-based compounds are known to exhibit anticancer activity through the inhibition of thymidylate synthase. researchgate.net Furthermore, studies have been conducted to evaluate the potential interaction of benzenesulfonamide (B165840) derivatives against the kTS complex. researchgate.net Additionally, the methanesulfonamide-containing compound NS-398 has been used in studies of KSHV biology, although its role was related to its COX-2 inhibitory effects rather than direct interaction with kTS. nih.gov These findings suggest that the sulfonamide scaffold is of interest in the design of inhibitors for viral enzymes like kTS, and future research may explore derivatives of this compound for this purpose.

Compound Names Table

| Abbreviation/Code | Full Chemical Name |

|---|---|

| NS-398 | N-(2-cyclohexyloxy-4-nitrophenyl)methanesulfonamide |

| Celecoxib | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide |

| Acetazolamide | N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide |

| Sulfadiazine | 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide |

| DDS | 4,4'-Diaminodiphenylsulfone |

| BMS-193884 | N-(3,4-dimethyl-5-isoxazolyl)-4'-(2-oxazolyl)-[1,1'-biphenyl]-2-sulfonamide |

| BMS-187308 | 2'-amino-N-(3,4-dimethyl-5-isoxazolyl)-4'-(2-methylpropyl)[1,1'-biphenyl]-2-sulfonamide |

HCV NS3 Protease Inhibition

The Hepatitis C virus (HCV) NS3/4A serine protease is an essential enzyme for viral replication, making it a prime target for antiviral drug development. nih.govnih.gov This protease is responsible for cleaving the HCV polyprotein into mature, functional viral proteins. nih.gov Inhibition of the NS3/4A protease blocks the viral life cycle. nih.gov

While studies specifically naming this compound as a direct inhibitor are not prominent, research into novel classes of small molecules has identified compounds with related structural features as potent inhibitors of the HCV NS3/4A protease. For instance, a novel class of inhibitors based on a tryptophan derivative scaffold has been shown to be effective against both wild-type and drug-resistant strains of the virus. nih.gov One compound from this class demonstrated an EC₅₀ of 0.64 μM in a viral replication assay and directly inhibited the protease with an IC₅₀ of 4.60 μM. nih.gov The development of such inhibitors is crucial for combating HCV infection, especially with the emergence of drug-resistant mutations that reduce the efficacy of first-generation drugs. nih.govnih.gov The goal of these therapeutic strategies is to identify potent, selective, and orally bioavailable small molecules that target the highly conserved active site of the protease. nih.gov

A variety of NS3/4A protease inhibitors have been developed and used in clinical settings to treat chronic HCV infections, often in combination with other antiviral agents. drugbank.com

Cell-Based Assays and Biological Pathways

Cytotoxicity and Anticancer Activity against Specific Cell Lines (e.g., Leukemia, HepG2, MCF-7)

Derivatives of the bromophenyl structure have been evaluated for their potential as anticancer agents against various human cancer cell lines.

One study investigated brominated plastoquinone (B1678516) analogs, which showed growth inhibition across a panel of 60 cancer cell lines. mdpi.com A specific analog, BrPQ5, demonstrated significant activity, with GI₅₀ (50% growth inhibition) values ranging from 1.55 to 4.41 µM against most tested cell lines, including leukemia, colon cancer, melanoma, and ovarian cancer cell lines. mdpi.com Further in vitro testing of BrPQ5 on specific cell lines revealed its cytotoxic effects. It was most effective against the MCF-7 breast cancer cell line, with an IC₅₀ value of 33.57 μM. mdpi.com Mechanistic studies in MCF-7 cells indicated that BrPQ5's anticancer activity stems from its ability to induce cell cycle arrest and oxidative stress. mdpi.com

Other research has focused on different classes of derivatives. A novel series of uracil–azole hybrids were synthesized and tested against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines, showing IC₅₀ values in the range of 5.12–117.04 μM. researchgate.net Similarly, novel chalcone-thienopyrimidine derivatives were screened for cytotoxicity against HepG2 (liver cancer) and MCF-7 cell lines. nih.gov A phosphomolybdate-based hybrid solid also showed considerable inhibitory effect against HepG2, A549 (lung cancer), and MCF-7 cells, with IC₅₀ values of 33.79 μmol L⁻¹, 25.17 μmol L⁻¹, and 32.11 μmol L⁻¹, respectively. rsc.org

| Compound/Derivative Class | Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| BrPQ5 (Brominated Plastoquinone Analog) | Leukemia (CCRF-CEM) | GI₅₀ | 1.55 | mdpi.com |

| BrPQ5 (Brominated Plastoquinone Analog) | Leukemia (K-562) | GI₅₀ | 1.75 | mdpi.com |

| BrPQ5 (Brominated Plastoquinone Analog) | MCF-7 (Breast Cancer) | GI₅₀ | 1.83 | mdpi.com |

| BrPQ5 (Brominated Plastoquinone Analog) | MCF-7 (Breast Cancer) | IC₅₀ | 33.57 | mdpi.com |

| BrPQ5 (Brominated Plastoquinone Analog) | MDA-MB-231 (Breast Cancer) | IC₅₀ | 33.65 | mdpi.com |

| Phosphomolybdate Hybrid Solid | HepG2 (Liver Cancer) | IC₅₀ | 33.79 | rsc.org |

| Phosphomolybdate Hybrid Solid | MCF-7 (Breast Cancer) | IC₅₀ | 32.11 | rsc.org |

Antibacterial and Antifungal Efficacy

The emergence of multi-drug-resistant (MDR) pathogens necessitates the development of new antimicrobial agents. Derivatives of this compound have been investigated for this purpose.

A notable study involved the synthesis of N-(4-bromophenyl)furan-2-carboxamide and its subsequent functionalization via Suzuki–Miyaura cross-coupling to create a series of analogues. mdpi.com These compounds were tested for in vitro antibacterial activity against clinically isolated drug-resistant bacteria. The parent compound, N-(4-bromophenyl)furan-2-carboxamide (3), was found to be the most effective, particularly against NDM-positive Acinetobacter baumannii. mdpi.com Molecular docking studies suggested that the activity of these compounds may be linked to their interaction with New Delhi metallo-β-lactamase 1 (NDM-1), an enzyme that confers resistance to β-lactam antibiotics. mdpi.com

Other research into 1,2,4-triazole (B32235) derivatives has also shown promise. A study on 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles revealed that these compounds possess both antimicrobial and antifungal activity. zsmu.edu.ua The activity was found to be dependent on the structure, with the antimicrobial effect increasing with the length of the alkyl carbon chain. zsmu.edu.ua The most active compound in this series was 3-(2-bromophenyl)-5-(decylthio)-4-phenyl-4H-1,2,4-triazole. zsmu.edu.ua Similarly, certain piperidine (B6355638) derivatives containing a bromophenyl moiety have demonstrated inhibitory activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Candida albicans with MIC values ranging from 32 to 512 μg/mL. nih.gov

Anti-inflammatory Effects and Related Cellular Responses

Chronic inflammation is a key factor in numerous diseases. Research has been conducted on bromophenyl-containing compounds for their anti-inflammatory potential. A study on the derivative (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone (BTTSC) investigated its anti-inflammatory and antinociceptive effects. nih.gov

In a formalin-induced nociception test, BTTSC showed activity in both phases of pain, with a more pronounced effect on inflammatory pain. nih.gov In a carrageenan-induced paw edema model, the compound significantly reduced swelling, particularly in the early phases of the inflammatory response. At the highest dose, edema was reduced by 81.9% and 83.2% in the first two time points measured. nih.gov Further investigation using a paw edema assay induced by compound 48/80, a histamine (B1213489) releaser, showed a significant reduction in edema. nih.gov This suggests that BTTSC exerts its anti-inflammatory effects by acting on early inflammatory mediators, with a potential mechanism involving the histamine pathway. nih.gov

The cellular pathways underlying inflammation often involve transcription factors like nuclear factor kappa B (NF-κB), which controls the expression of inflammatory genes. nih.gov Many anti-inflammatory compounds function by inhibiting signaling pathways, such as the Toll-like receptor 4 (TLR4) mediated activation of NF-κB, which leads to reduced production of inflammatory mediators like nitric oxide (NO) and prostaglandins. nih.gov

| Model | Compound | Dose | Effect | Reference |

|---|---|---|---|---|

| Formalin Test (Inflammatory Phase) | BTTSC | 300 mg/kg | 100% reduction in paw lick time | nih.gov |

| Carrageenan-Induced Paw Edema | BTTSC | Highest dose | 81.9-83.2% edema reduction in early phase | nih.gov |

| Compound 48/80-Induced Paw Edema | BTTSC | 30 mg/kg | 56.53% edema reduction | nih.gov |

Neurotransmitter System Modulation

Neurotransmitters are chemical messengers essential for the proper functioning of the central nervous system (CNS). nih.gov Key neurotransmitters include glutamate (B1630785) (the primary excitatory neurotransmitter), dopamine (B1211576) (involved in motor function and motivation), and serotonin (B10506) (regulating mood, sleep, and behavior). nih.govnih.gov The modulation of these neurotransmitter systems is a cornerstone of therapy for many neurological and psychiatric disorders. nih.gov

Modulation can occur through various mechanisms, including direct interaction with neurotransmitter receptors (e.g., NMDA receptors for glutamate) or by affecting neurotransmitter transporters that regulate their concentration in the synapse. nih.govnih.gov While direct experimental evidence linking this compound or its close derivatives to the modulation of specific neurotransmitter systems is not extensively documented in the available literature, the chemical scaffolds of drug molecules are often versatile. The structural features of bromophenyl compounds could potentially allow them to interact with various biological targets, including receptors and enzymes within the CNS. Further investigation would be required to explore any potential activity in this area.

Modulation of Protein Interactions and Function

Protein-protein interactions (PPIs) are fundamental to almost all cellular processes, including signal transduction, DNA replication, and enzymatic catalysis. rsc.org The modulation of these interactions represents a sophisticated and increasingly important strategy in drug discovery. rsc.org Instead of targeting the active site of a single enzyme, PPI modulators can disrupt or stabilize the complexes formed between proteins, offering a way to intervene in biological pathways with high specificity. rsc.org This approach is being actively investigated for developing new treatments for cancer, autoimmune diseases, and infectious diseases. rsc.org

Targeting bacterial PPIs, for example, is an attractive strategy for developing antibiotics with novel modes of action to combat multidrug resistance. rsc.org A prime example of modulating protein function is seen in the action of HCV NS3/4A protease inhibitors. nih.gov These small-molecule drugs are designed to fit into the active site of the protease, physically blocking its ability to cleave the viral polyprotein. nih.gov This direct inhibition of the protein's function effectively halts viral replication, demonstrating a successful application of modulating a critical protein's activity for a therapeutic outcome. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For this compound and its derivatives, these studies have elucidated the critical roles of its key structural features.

Impact of Bromine Substituent on Biological Activity

The presence and position of the bromine atom on the phenyl ring of this compound are critical determinants of its biological effects. The introduction of a bromine atom can significantly alter a molecule's properties, influencing its therapeutic activity and metabolism. ump.edu.plump.edu.pl

One of the key advantages of "bromination" is the potential for increased therapeutic activity. ump.edu.plump.edu.pl This is often attributed to the formation of halogen bonds, where the bromine atom acts as an electrophilic region (a "sigma-hole") that can interact with nucleophilic sites on a biological target, such as a protein. ump.edu.pl These interactions can favorably affect drug-target binding and enhance the compound's efficacy. ump.edu.pl For instance, in a study of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, the replacement of a chlorine atom with the more lipophilic bromine atom was intended to increase the compound's lipophilic character while maintaining the electronic effects of the substituent. mdpi.com This modification was hypothesized to lead to an improved antimicrobial effect. mdpi.com

Furthermore, the bromine substituent can influence the metabolic stability of the compound, potentially leading to a longer duration of action. ump.edu.plump.edu.pl Bromine's ability to form a wide range of derivatives also offers versatility in drug design, allowing for the fine-tuning of a drug's properties to meet specific therapeutic requirements. tethyschemical.com Research on bromophenyl sulfonamides has shown that compounds with a 4-bromophenyl substituent exhibit varying inhibitory concentrations (IC50 values) against endothelin receptors, with some achieving nanomolar potency. vulcanchem.com

However, the introduction of bromine is not without potential drawbacks, as it can sometimes lead to increased toxic effects or accumulation in the body. ump.edu.plump.edu.pl Therefore, the strategic placement of bromine in a molecule is a careful balancing act to maximize therapeutic benefit while minimizing potential risks.

Role of the Sulfonamide Moiety in Target Binding

The sulfonamide (-SO2NH-) group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents due to its versatile binding capabilities and metabolic stability. researchgate.netajchem-b.comajchem-b.comresearchgate.net This functional group is of great significance because it allows for easy chemical modifications, where even small changes can lead to improved versions of existing drugs. nih.gov

A key feature of the sulfonamide moiety is its ability to act as a "molecular chimera," meaning it can form hydrogen bonds and also interact with unipolar environments within proteins. nih.gov The hydrogen on the nitrogen atom and the two oxygen atoms of the sulfonyl group can act as hydrogen bond donors and acceptors, respectively. These interactions are crucial for the high-affinity binding of sulfonamide-containing drugs to their biological targets.